molecular formula C8H9NO4S B084099 4-[(Methylamino)sulfonyl]benzoic acid CAS No. 10252-63-8

4-[(Methylamino)sulfonyl]benzoic acid

Cat. No.: B084099
CAS No.: 10252-63-8
M. Wt: 215.23 g/mol
InChI Key: PAOYGUDKABVANA-UHFFFAOYSA-N
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Description

4-[(Methylamino)sulfonyl]benzoic acid is a useful research compound. Its molecular formula is C8H9NO4S and its molecular weight is 215.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Derivatives

4-[(Methylamino)sulfonyl]benzoic acid and its derivatives have been extensively studied in chemical synthesis. For instance, Choudhury and Dureja (1996) found that methylation of chlorimuron-ethyl, a derivative of this compound, results in various products including 2-aminomethyl sulfonyl benzoic acid and ethyl-2-[N,N-dimethylamino) sulfonyl] benzoate (Choudhury & Dureja, 1996).

Pharmaceutical Applications

In the pharmaceutical field, Baumgarth, Beier, and Gericke (1997) explored benzoylguanidines as Na+/H+ exchanger inhibitors, which are crucial for treating acute myocardial infarction. They synthesized derivatives using 4-chloro- and 4-fluoro-2-methylbenzoic acids, among others, and found that the methylsulfonyl group, related to this compound, plays a significant role in the compound's efficacy (Baumgarth et al., 1997).

Enzyme Inhibition

Abdoli, Bozdağ, Angeli, and Supuran (2018) reported that benzamides incorporating 4-sulfamoyl moieties, derived from 4-sulfamoyl benzoic acid, are effective inhibitors of human carbonic anhydrase, which is crucial in various physiological functions (Abdoli et al., 2018).

Green Chemistry

Almarhoon, Soliman, Ghabbour, and El‐Faham (2019) focused on eco-friendly synthesis methods, where they utilized 4-((4-methylphenyl)sulfonamido)benzoic acid, a compound related to this compound, for synthesizing sulfonamide and sulfonate carboxylic acid derivatives (Almarhoon et al., 2019).

Crystallography and Molecular Structure

The molecular structure of derivatives of this compound has been a subject of interest. Azumaya, Kato, Yokoyama, Yokozawa, Imabeppu, Watanabe, and Takayanagi (2003) reported on the folded structure of a cyclic hexamer of 4-(methylamino)benzoic acid, providing insights into its crystallographic properties (Azumaya et al., 2003).

Spectrophotometry

Wada, Ishizuki, and Nakagawa (1982) utilized derivatives of this compound in spectrophotometric methods for determining cobalt, indicating its application in analytical chemistry (Wada et al., 1982).

Safety and Hazards

The compound is classified as an irritant . Further safety and hazard information should be available in the Safety Data Sheet provided by the supplier .

Properties

IUPAC Name

4-(methylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-9-14(12,13)7-4-2-6(3-5-7)8(10)11/h2-5,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOYGUDKABVANA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333440
Record name 4-[(methylamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10252-63-8
Record name 4-[(methylamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(methylsulfamoyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2.8 ml (20 mmol) triethylamine was added to and dissolved in a suspension of 4.4 g (20 mmol) of 4-chlorosulfonylbenzoic acid in dichloromethane. To the solution 3.1 ml of 40% aqueous solution of methylamine was added and stirred at room temperature overnight. After the reaction solution was concentrated under vacuum, the residue was dissolved in ethyl acetate-5% sodium hydrogencarbonate aqueous solution. The water layer was washed with ethyl acetate and adjusted to 2-3 pH with citric acid. The organic layer obtained by extracting the water layer with ethyl acetate was washed with distilled water, then with saturated brine, dried over anhydrous magnesium sulfate. This solution was concentrated under vacuum and the residue was crystallized from ethyl acetate-hexane to obtain 2.9 g of 4-methylaminosulfonylbenzoic acid (yield 67%).
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2.8 mL
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4.4 g
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solution
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3.1 mL
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aqueous solution
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Synthesis routes and methods II

Procedure details

To a solution of 4-chlorosulfonylbenzoic acid (5.8 g, 25.2 mmol) in DCM (200 mL), a solution of methylamine (52.15 mL, 2 M in THF) is added. The mixture is stirred overnight at it before the solvent is evaporated. The residue is dissolved in sat. aq. NH4Cl solution and extracted with EA. The organic extract is washed with water, dried over MgSO4, filtered and the solvent of the filtrate is evaporated to give 4-methylsulfamoyl-benzoic acid (3.77 g) as a white solid; LC-MS: tR=0.64 min.
Quantity
5.8 g
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reactant
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52.15 mL
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200 mL
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